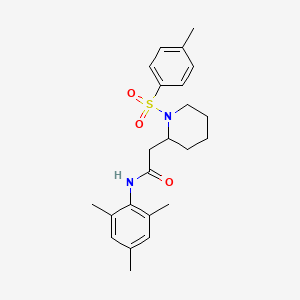

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S/c1-16-8-10-21(11-9-16)29(27,28)25-12-6-5-7-20(25)15-22(26)24-23-18(3)13-17(2)14-19(23)4/h8-11,13-14,20H,5-7,12,15H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDOLBMDCFNEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where p-toluenesulfonyl chloride reacts with the piperidine ring in the presence of a base such as pyridine.

Attachment of the Mesityl Group: The mesityl group is introduced through a nucleophilic substitution reaction, where mesityl chloride reacts with the piperidine derivative.

Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an appropriate amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tosyl or mesityl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The mesityl and tosyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Acetamide Framework

The acetamide backbone (CH3CONH-) is shared across all analogs, but substituent variations dictate functional differences:

Substituent Impact

- Tosylpiperidin vs. kinase inhibition) .

- Mesityl vs. Thiazol-2-yl : The mesityl group’s steric bulk may reduce off-target interactions compared to the smaller, polar thiazole ring in 2-(2-methylphenyl)-N-(thiazol-2-yl)acetamide .

Physicochemical Properties

Key parameters influencing bioavailability and CNS penetration:

- Lipophilicity : The mesityl group in the target compound and CNS-11g increases LogP compared to N-phenyl-2-(piperazin-1-yl)acetamide, favoring blood-brain barrier penetration .

Pharmacological Activity

Anticancer Activity

- Phenoxy Acetamides (e.g., Compound 38) : Quinazoline sulfonyl substituents confer anti-proliferative effects (IC50 < 10 μM on HCT-116). The target’s tosyl group may mimic sulfonyl pharmacophores but lacks the planar quinazoline scaffold critical for DNA intercalation.

Structural Analogs

Biologische Aktivität

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide is characterized by its unique piperidine structure, which is known for its ability to interact with various biological targets. The compound features a mesityl group and a tosylpiperidine moiety, which contribute to its pharmacological profile.

The mechanism of action for N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific receptors and enzymes in the body. Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation can lead to effects such as:

- Neurotransmitter Regulation : The compound may inhibit enzymes like butyrylcholinesterase (BChE), which plays a crucial role in the hydrolysis of acetylcholine (ACh), thereby affecting cholinergic signaling pathways relevant to neurodegenerative diseases like Alzheimer's .

- Receptor Binding : It may act as a ligand for various receptors, influencing cellular signaling pathways that are critical in pain management and neurological disorders.

Antimicrobial Activity

Research has indicated that similar piperidine derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Neuroprotective Effects

In a study evaluating the neuroprotective properties of piperidine derivatives, it was found that certain structural modifications could enhance their activity against neurodegeneration. The inhibition of BChE by N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide could potentially lead to increased levels of ACh in the brain, promoting cognitive function .

Case Studies

Case Study 1: Inhibition of Butyrylcholinesterase

In vitro studies have demonstrated that derivatives similar to N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide can inhibit BChE with IC50 values ranging from 3.94 µM to 19.60 µM. This inhibition is critical for developing treatments for Alzheimer's disease, where BChE activity increases as AChE activity decreases .

Case Study 2: Antimicrobial Screening

A related compound was tested for antimicrobial activity against Candida albicans and Aspergillus flavus. The results indicated notable activity, supporting the hypothesis that N-mesityl derivatives could be effective against fungal infections .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Pathway | IC50 Value (µM) |

|---|---|---|---|

| N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide | BChE Inhibition | Cholinergic Pathway | 3.94 - 19.60 |

| Piperidine Derivative X | Antimicrobial | Bacterial Infections | Not Specified |

| Piperidine Derivative Y | Neuroprotective | Neurodegeneration | Not Specified |

Q & A

Q. What are the key steps and optimized conditions for synthesizing N-mesityl-2-(1-tosylpiperidin-2-yl)acetamide?

The synthesis involves:

- Piperidine Tosylation : Reaction of piperidine with tosyl chloride in pyridine or another base to form 1-tosylpiperidine .

- Acetamide Formation : Coupling the tosylated piperidine with mesitylacetic acid derivatives using coupling reagents like EDC or DCC in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.

Optimal yields (>70%) require precise temperature control (0–25°C during coupling) and anhydrous conditions .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., mesityl methyl groups at δ 2.2–2.4 ppm) and tosyl sulfonamide signals (δ 7.7–7.9 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~475) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) using SHELXL for refinement .

Q. What preliminary biological assays are recommended to screen its activity?

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC determination) .

- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder, missing symmetry) be resolved during structural validation?

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .

- Prodrug Design : Modify the acetamide group (e.g., ester prodrugs) to enhance bioavailability .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. What strategies optimize the compound’s selectivity for a specific enzyme/receptor?

- Molecular Docking : Use AutoDock Vina to model interactions (e.g., piperidine NH hydrogen bonding with catalytic residues) .

- SAR Studies : Synthesize analogs (e.g., replacing mesityl with substituted phenyl) and correlate activity with electronic parameters (Hammett σ) .

- Kinetic Analysis : Determine values via Lineweaver-Burk plots to differentiate competitive vs. allosteric inhibition .

Q. How to resolve synthetic challenges like low yields in the final coupling step?

- Reagent Screening : Test alternative coupling agents (e.g., HATU vs. EDC) in DMF or THF .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yields by 15–20% .

- Protection/Deprotection : Temporarily protect reactive groups (e.g., tosyl as a directing group) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.